6-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
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Overview
Description
6-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is an organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 3rd position of the pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can be achieved through several synthetic routes. One common method involves the bromination of 3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the process, allowing for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including kinase inhibitors and other bioactive molecules.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is employed in the design of chemical probes for studying biological processes and pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases and other signaling proteins .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-pyrrolo[3,2-b]pyridine: Similar structure but lacks the dimethyl groups.
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: Contains a carboxylate group instead of a ketone.
3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine: Similar core structure with different substituents.
Uniqueness
6-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is unique due to the presence of both bromine and dimethyl groups, which confer specific reactivity and properties.
Properties
Molecular Formula |
C9H9BrN2O |
---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
6-bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C9H9BrN2O/c1-9(2)5-3-4-6(10)11-7(5)12-8(9)13/h3-4H,1-2H3,(H,11,12,13) |
InChI Key |
GXVKXHBXDINELI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(NC1=O)N=C(C=C2)Br)C |
Origin of Product |
United States |
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